molecular formula C7H5BrClNO3 B1294041 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene CAS No. 917562-21-1

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

Cat. No. B1294041
M. Wt: 266.47 g/mol
InChI Key: CLOMPIIPEQKLRX-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is a multi-substituted benzene derivative that is not directly studied in the provided papers. However, the papers do provide insights into the behavior of similar compounds, which can be used to infer some properties and reactivities of the compound . The papers discuss various benzene derivatives with substituents such as bromo, chloro, methoxy, and nitro groups, which are relevant to the compound of interest .

Synthesis Analysis

The synthesis of similar compounds, such as 1-bromo-2,4-dinitrobenzene, has been achieved through nitration of bromobenzene in water, yielding a high purity product . This suggests that a similar approach could potentially be used for the synthesis of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene, with appropriate modifications to introduce the methoxy and chloro substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction, which revealed challenges in determining anisotropic displacement parameters, especially for the bromo derivative . This indicates that the molecular structure of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene could also present challenges in structural determination due to the presence of heavy atoms like bromine.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, showing that the radical anions of 1-bromo-4-nitrobenzene are reactive in ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions . This suggests that the radical anion of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene might also exhibit interesting reactivity in such solvents. Additionally, the electrochemical behavior of halogenated nitrobenzenes has been explored, indicating potential electrosynthetic routes and reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their substituents. For instance, halogenated methoxybenzenes have been found in the marine troposphere, indicating their stability and persistence in the environment . The electronic structure of benzene derivatives grafted onto Si(111) surfaces has been studied, showing that the properties of these materials can be tailored by the type of substituent . This implies that the physical and chemical properties of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene would be significantly affected by its substituents, potentially altering its electron affinity and work function.

Scientific Research Applications

Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is used in organic synthesis . It can react with 2-methylamino-benzoic acid to get N-methyl-N-(2-nitro-phenyl)-anthranilic acid . It is also used in the preparation of 4-methoxy-2′-nitrodiphenyl ether, 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene .
  • Methods of Application: The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes: The outcomes of these reactions are the production of N-methyl-N-(2-nitro-phenyl)-anthranilic acid, 4-methoxy-2′-nitrodiphenyl ether, and 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene .

Manufacturing of Therapeutic SGLT2 Inhibitors

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application: The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70kg/batch with the total yield of 24% .
  • Results or Outcomes: This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. Prolonged or repeated exposure may cause damage to organs . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-bromo-2-chloro-4-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOMPIIPEQKLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649551
Record name 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

CAS RN

917562-21-1
Record name 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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